![molecular formula C15H15ClN6S2 B238270 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea CAS No. 127142-14-7](/img/structure/B238270.png)

1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

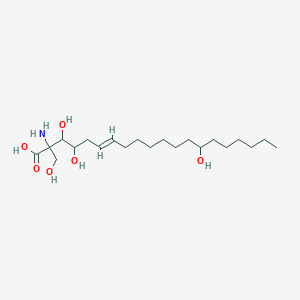

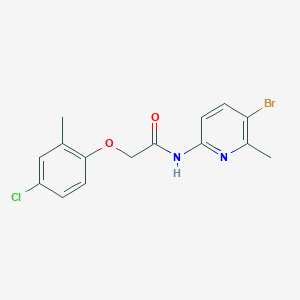

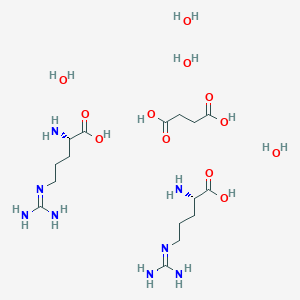

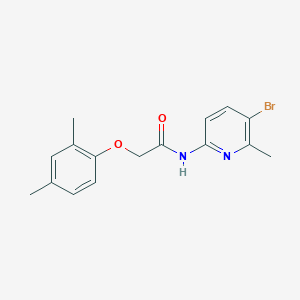

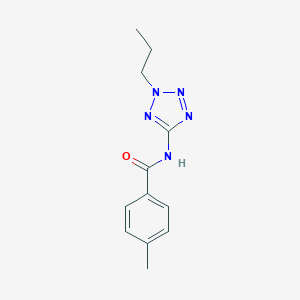

1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, also known as 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea, is a useful research compound. Its molecular formula is C15H15ClN6S2 and its molecular weight is 378.9 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

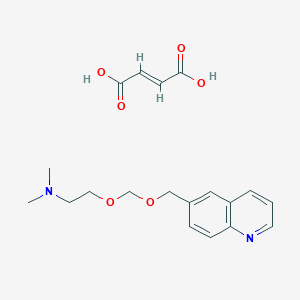

Treatment of Chagas Disease

The compound 348U87 has been identified as a potential drug repurposing candidate for Trypanosoma cruzi, the parasite that causes Chagas disease . This disease affects between 6 and 7 million people worldwide, with an estimated 300,000 to 1 million of these cases in the United States . The compound showed potent in vitro activity against the parasite .

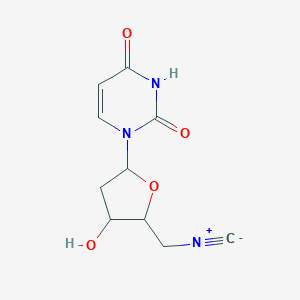

Antiherpetic Compound

The compound 348U87 has been reported to have antiherpetic properties . It targets the viral ribonucleotide reductase , which is essential for the replication of the herpes simplex virus. This makes it a potential candidate for the treatment of herpes infections .

Potentiation of Acyclovir Activity

In addition to its antiherpetic properties, 348U87 has been shown to potentiate the activity of acyclovir, a commonly used antiviral drug . This means that it can enhance the effectiveness of acyclovir in treating herpes infections .

Treatment of Acyclovir-Resistant Herpes Simplex Virus Infections

The compound 348U87, in combination with acyclovir, has been used in the treatment of acyclovir-resistant herpes simplex virus infections . This is particularly important as resistance to acyclovir is a growing problem in the treatment of herpes infections .

Ribonucleotide Reductase Inhibitor

The compound 348U87 is a ribonucleotide reductase inhibitor . Ribonucleotide reductase is an enzyme that plays a crucial role in DNA synthesis and repair. By inhibiting this enzyme, 348U87 can potentially be used in the treatment of diseases that involve abnormal DNA synthesis and repair .

Potential Use in Other Infectious Diseases

Given its potent activity against Trypanosoma cruzi and the herpes simplex virus, it is possible that 348U87 could be used in the treatment of other infectious diseases. However, more research is needed in this area .

Wirkmechanismus

Target of Action

The primary target of the compound 348U87 is ribonucleotide reductase (RNR) . RNR is an enzyme that plays a crucial role in DNA synthesis and repair, as it is responsible for the conversion of ribonucleotides into deoxyribonucleotides, the building blocks of DNA.

Mode of Action

348U87 acts as an inhibitor of ribonucleotide reductase . By inhibiting this enzyme, the compound interferes with DNA synthesis and repair, thereby affecting the replication of cells, including viral cells. Interestingly, 348U87 exhibits a synergistic effect with Acyclovir, a medication used to treat viral infections. This combination potentiates the antiviral activity of Acyclovir against herpes simplex virus (HSV) in an athymic nude mouse model .

Biochemical Pathways

The inhibition of ribonucleotide reductase by 348U87 affects the DNA synthesis pathway . This disruption leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA replication and repair. As a result, the replication of cells, including those of certain viruses, is hindered .

Pharmacokinetics

Given that it has been used in combination with acyclovir for antiviral therapy , it can be inferred that it has suitable pharmacokinetic properties for this application.

Result of Action

The inhibition of ribonucleotide reductase by 348U87 leads to a disruption in DNA synthesis and repair, thereby affecting cell replication. This is particularly impactful in the context of viral infections, where the replication of the virus is hindered. In combination with Acyclovir, 348U87 has been shown to potentiate the antiviral activity against HSV .

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLKOELWSMRYHV-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)

![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)

![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)

![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)